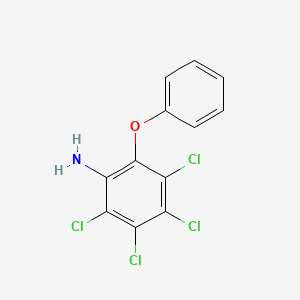![molecular formula C18H11ClO B13094501 4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
4-(4-Chlorophenyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C18H11ClO It is a derivative of dibenzo[b,d]furan, where a chlorine atom is substituted at the para position of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)dibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzo[b,d]furan core . Metal complex catalysis is often employed in these reactions to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of photochemical reactions has also been explored for the synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)dibenzo[b,d]furan undergoes various types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens for halogenation reactions and Lewis acids for Friedel-Crafts reactions . The conditions typically involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, halogenation reactions can yield polyhalogenated derivatives, while Friedel-Crafts reactions can produce acylated or alkylated products .
Applications De Recherche Scientifique
4-(4-Chlorophenyl)dibenzo[b,d]furan has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For example, compounds containing the dibenzo[b,d]furan moiety have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, these compounds can inhibit tumor necrosis factor (TNF-α) production, contributing to their anti-inflammatory and antiallergic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4-Chlorophenyl)dibenzo[b,d]furan include:
Dibenzo[b,d]furan: The parent compound without the chlorine substitution.
Polychlorinated dibenzofurans: Compounds with multiple chlorine substitutions on the dibenzo[b,d]furan core.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the para position of the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its electrophilic substitution reactions and potentially improve its efficacy in biological applications .
Propriétés
Formule moléculaire |
C18H11ClO |
|---|---|
Poids moléculaire |
278.7 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)dibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H |
Clé InChI |
GFRLNJGYRTXAAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


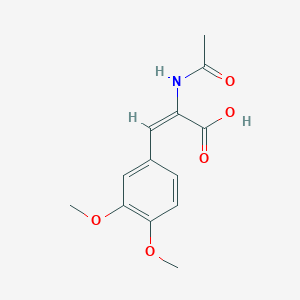
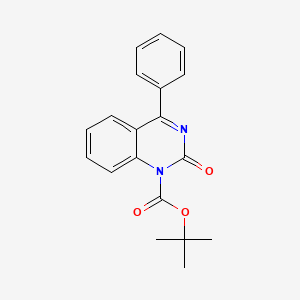
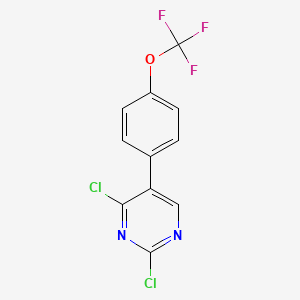
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
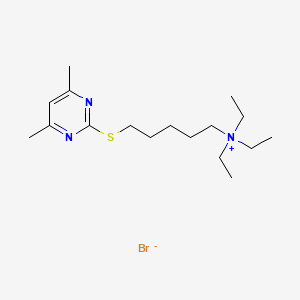
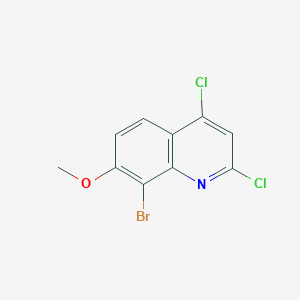
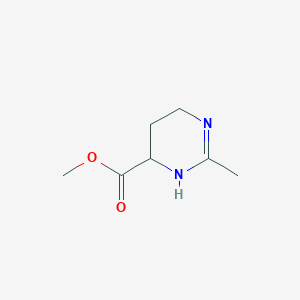
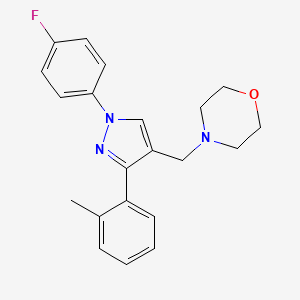
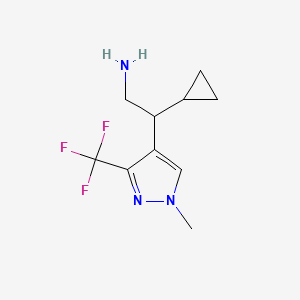

![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

